molecular formula C19H17N3O4 B14075626 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- CAS No. 909354-65-0

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-

Cat. No.: B14075626
CAS No.: 909354-65-0
M. Wt: 351.4 g/mol
InChI Key: HGEGSWZIZWNWOD-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is an organic compound with a heterocyclic core. It is known for its unique structure and properties, making it a valuable compound in various scientific fields. The compound is characterized by its crystalline colorless solid form and its ability to decompose upon heating, releasing carbon dioxide and acetone .

Chemical Reactions Analysis

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is unique due to its high acidity and stability. Similar compounds include:

These comparisons highlight the unique properties and applications of 1,3-Dioxane-4,6-dione, making it a valuable compound in various scientific fields.

Properties

CAS No.

909354-65-0

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2,2-dimethyl-5-[(4-phenyldiazenylanilino)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C19H17N3O4/c1-19(2)25-17(23)16(18(24)26-19)12-20-13-8-10-15(11-9-13)22-21-14-6-4-3-5-7-14/h3-12,20H,1-2H3

InChI Key

HGEGSWZIZWNWOD-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O1)C

Origin of Product

United States

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